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Compound of Interest

Compound Name: Methyl 2-chloroacrylate

Cat. No.: B147158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-chloroacrylate (C₄H₅ClO₂), a reactive monomer used in the synthesis of various polymers.

The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 2-chloroacrylate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

Data not available - =CH₂

Data not available - =CH₂

Data not available s -OCH₃

Quantitative ¹H NMR data for methyl 2-chloroacrylate is not readily available in public

spectral databases. The table indicates the expected signals based on the molecular structure.

Further experimental work is required to determine the precise chemical shifts and coupling

constants.
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available -C=O

Data not available =C(Cl)-

Data not available =CH₂

Data not available -OCH₃

Specific ¹³C NMR chemical shifts for methyl 2-chloroacrylate are not publicly available. The

assignments are predicted based on the chemical structure.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment

Data not available C=O stretch

Data not available C=C stretch

Data not available C-O stretch

Data not available C-Cl stretch

Data not available =C-H bend

Data not available C-H stretch

While an IR spectrum (ID: 1948) is noted in the Coblentz Society Spectral Collection, the

detailed peak list is not publicly accessible. The assignments are based on characteristic

functional group absorptions for acrylates.

Table 4: Mass Spectrometry Data
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m/z Interpretation

120 [M]⁺ (Molecular ion for ³⁵Cl isotope)

122 [M+2]⁺ (Molecular ion for ³⁷Cl isotope)

89 [M - OCH₃]⁺

61 [M - COOCH₃]⁺

Data sourced from the NIST Mass Spectrometry Data Center suggests these primary

fragments for Methyl 2-chloroacrylate under electron ionization.[1]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of Methyl 2-
chloroacrylate.

Methodology:

Sample Preparation: A sample of neat Methyl 2-chloroacrylate (approximately 5-10 mg for

¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6

mL) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as

an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.
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A sufficient number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the

spectrum and enhance the signal-to-noise ratio.

Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and

an acquisition time of 1-2 seconds.

A larger number of scans (e.g., 1024 or more) are averaged due to the lower natural

abundance of ¹³C.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in Methyl 2-chloroacrylate by measuring

the absorption of infrared radiation.

Methodology:

Sample Preparation: As Methyl 2-chloroacrylate is a liquid, a neat sample is used. A thin

film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to

subtract any atmospheric and instrumental interferences.

Sample Spectrum: The salt plates with the thin liquid film are placed in the sample holder of

the spectrometer.
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Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the absorption

bands are then determined.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Methyl 2-
chloroacrylate.

Methodology:

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via

a gas chromatograph (GC-MS) for separation and purification before ionization.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

Gas Chromatography:

A capillary column suitable for volatile organic compounds (e.g., a non-polar or medium-

polarity column) is used.

The oven temperature is programmed to ensure good separation of the analyte from any

impurities.

Helium is typically used as the carrier gas.

Ionization: Electron ionization is employed, with a standard electron energy of 70 eV. This

energy is sufficient to cause ionization and fragmentation of the molecule.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion.
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Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 2-chloroacrylate.

General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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